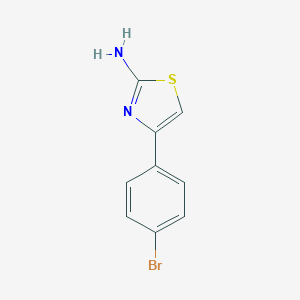

2-Amino-4-(4-bromophenyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRNKOLWXWMLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347370 | |

| Record name | 2-Amino-4-(4-bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-94-8 | |

| Record name | 2-Amino-4-(4-bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 2-Amino-4-(4-bromophenyl)thiazole, a key intermediate in the development of novel therapeutic agents. The document outlines the prevalent synthetic methodology, detailed experimental protocols, and comprehensive characterization data.

Introduction

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of derivatives with potential antibacterial and anticancer activities.[1][2] Its structural motif is found in compounds designed as inhibitors of bacterial enzymes like FabH, highlighting its importance in the pursuit of new antimicrobial agents.[1] The most common and efficient method for its preparation is the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of an α-haloketone, specifically 4-bromophenacyl bromide, with a thioamide, typically thiourea.[3][6]

Primary Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and high-yielding route to the 2-aminothiazole ring system.[3][7] The reaction proceeds via an initial SN2 reaction between the α-haloketone and the sulfur of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

A general workflow for this synthesis is depicted below:

References

- 1. Cas 2103-94-8,this compound | lookchem [lookchem.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Biological Activity of 2-Amino-4-(4-bromophenyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a 4-bromophenyl substituent at the 4-position of this scaffold has been a subject of significant interest, leading to the development of derivatives with potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of 2-Amino-4-(4-bromophenyl)thiazole and its analogues, with a focus on their therapeutic potential. This document details their anticancer and antimicrobial effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying their anticancer activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanism of Action: Apoptosis Induction

A key mechanism of action for these compounds is the initiation of the intrinsic pathway of apoptosis. This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, certain derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, primarily caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[1][3][4]

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most notably the G2/M phase.[3] This prevents the cells from proceeding through mitosis, ultimately leading to a halt in their division and growth.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values of selected derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | MCF7 (Breast adenocarcinoma) | 10.5 |

| 2-amino-4-phenylthiazole derivative 20 | H1299 (Lung cancer) | 4.89 |

| 2-amino-4-phenylthiazole derivative 20 | SHG-44 (Glioma) | 4.03 |

Note: The specific modifications to the parent compound are denoted by the derivative name (e.g., p2, 20).

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound derivative stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative from the stock solution.

-

Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should not exceed 0.5%.

-

Incubate the plates for 48-72 hours.

-

-

Cell Fixation:

-

Gently remove the medium.

-

Add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Place the plates on a shaker for 5-10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity

Derivatives of this compound have also been reported to exhibit promising activity against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | Staphylococcus aureus | 16.1 (µM) |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | Escherichia coli | 16.1 (µM) |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p3 | Staphylococcus aureus | 32.7 (µM) |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p3 | Escherichia coli | 32.7 (µM) |

Note: The specific modifications to the parent compound are denoted by the derivative name (e.g., p2, p3).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5][6][7]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

This compound derivative stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density with a microplate reader.

-

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is used to qualitatively assess the antimicrobial activity of a compound.[8][9]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) or other suitable agar

-

This compound derivative solution

-

Sterile Petri dishes

-

Sterile cork borer or pipette tip

-

Positive control (known antibiotic) and negative control (solvent)

Procedure:

-

Plate Preparation:

-

Prepare a lawn of the test microorganism by evenly spreading a standardized inoculum over the surface of an MHA plate.

-

-

Well Creation:

-

Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.

-

-

Compound Application:

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution to each well. Also, add the positive and negative controls to separate wells.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Zone of Inhibition Measurement:

-

Measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Synthesis of this compound

The parent compound, this compound, is typically synthesized via the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

4-Bromoacetophenone

-

Thiourea

-

Iodine

-

Ethanol or Methanol

Procedure:

-

A mixture of 4-bromoacetophenone, thiourea, and iodine in a suitable solvent such as ethanol or methanol is refluxed for several hours.

-

The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The product is then typically neutralized with a base, such as ammonium hydroxide, and recrystallized from an appropriate solvent (e.g., ethanol or methanol) to yield the pure this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with their inhibitory effects on various pathogenic microorganisms, underscores their therapeutic value. The experimental protocols outlined in this guide provide a framework for the synthesis and systematic evaluation of new derivatives, paving the way for further research and development in this important area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. protocols.io [protocols.io]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. hereditybio.in [hereditybio.in]

- 9. chemistnotes.com [chemistnotes.com]

A Technical Guide to the Synthesis and Application of 2-Amino-4-(4-bromophenyl)thiazole Derivatives

Executive Summary: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth exploration of a specific, highly relevant subclass: 2-amino-4-(4-bromophenyl)thiazole derivatives. We delve into the robust and efficient Hantzsch thiazole synthesis, the primary method for creating the core scaffold, offering a detailed, field-tested protocol. Furthermore, we examine the principal applications of these derivatives, which are heavily concentrated in the development of novel antimicrobial and anticancer agents to combat the growing challenges of drug resistance and selective cancer therapy.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded overview of this promising class of heterocyclic compounds.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental to drug discovery, and the thiazole ring is a particularly important pharmacophore.[1][5] Derivatives of 2-aminothiazole are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[5][6] This broad utility has cemented its status as an attractive and versatile moiety for medicinal chemists.

The specific introduction of a 4-bromophenyl group at the 4-position of the thiazole ring provides a valuable building block for further chemical modification. The bromine atom can serve as a handle for cross-coupling reactions, while the phenyl ring offers a scaffold for substitution, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[4] Marketed drugs containing the thiazole nucleus, such as the antiviral Ritonavir and the anti-inflammatory Meloxicam, underscore the therapeutic relevance of this heterocyclic system.[4]

Synthesis of the Core Scaffold and its Derivatives

The construction of the 2-amino-4-arylthiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[7][8] This method remains one of the most popular and efficient approaches due to its simplicity and consistently high yields.[7][9]

The Hantzsch Thiazole Synthesis: The Cornerstone Approach

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[8] To produce 2-aminothiazoles specifically, thiourea is used as the thioamide component.[7] The reaction proceeds through a multistep pathway that begins with an S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]

For the synthesis of the target scaffold, this compound, the required precursors are 2-bromo-1-(4-bromophenyl)ethanone (the α-haloketone) and thiourea.[3][10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of established methods found in the literature.[3][7]

Materials:

-

p-Bromoacetophenone

-

Thiourea

-

Iodine (catalyst) or Bromine in a suitable solvent (for in-situ bromination)

-

Methanol or Ethanol (solvent)

-

Aqueous Ammonium Hydroxide or Sodium Carbonate solution (for workup)

-

Diethyl Ether (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine p-bromoacetophenone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine (0.1 eq).

-

Reaction Execution: Add ethanol or methanol as the solvent and heat the mixture to reflux. Maintain reflux for 4-12 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and dehydration steps. The reaction time can vary based on the specific substrates and conditions.[3]

-

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction contents into a beaker containing a cold aqueous solution of ammonium hydroxide or 5% sodium carbonate.[3][7]

-

Rationale: This basic quench neutralizes the hydrohalic acid (HBr/HI) formed during the reaction and deprotonates the product, causing the poorly water-soluble this compound to precipitate out of the solution.[7]

-

-

Purification: Stir the resulting suspension, then collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with water and then with a small amount of cold diethyl ether to remove any unreacted starting material.[3]

-

Drying: Allow the collected solid to air dry or dry in a vacuum oven. The product is often pure enough for subsequent steps, but recrystallization from ethanol can be performed for higher purity.[11]

Synthetic Diversification: From Core to Candidate

The true value of the this compound scaffold lies in its potential for diversification. The primary amine at the C2 position is a versatile functional group for building a library of derivatives, most commonly through the formation of Schiff bases or amides.[1][3][4]

Key Applications in Drug Discovery

Research into this compound derivatives is predominantly focused on developing new therapeutic agents, particularly in response to the global challenges of antimicrobial resistance and cancer.[4][12]

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial compounds.[3][4] Thiazole derivatives have shown significant promise in this area.[10] Various synthesized derivatives have been screened for activity against a panel of bacteria and fungi.

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

| Schiff base derivatives | S. aureus, B. subtilis (Gram-positive), E. coli (Gram-negative), C. albicans (Fungus) | Promising activity comparable to standard drugs like norfloxacin and fluconazole. | [4] |

| Thiazolidinone-thiazole hybrids | B. subtilis, S. aureus (Gram-positive), E. coli (Gram-negative), A. niger (Fungus) | All synthesized compounds exhibited promising in vitro antimicrobial results. | [3] |

| N-chloroacetyl derivatives and subsequent cycloadducts | S. aureus, B. subtilis (Gram-positive), C. albicans, C. glabrata (Fungi) | Moderate antibacterial activity against Gram-positive bacteria and distinguished antifungal activity. | [10] |

| Thioacetylamino-thiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Moderate antibacterial activity against specific Gram-positive strains and slight antifungal activity. | [13][14] |

Anticancer Agents

Thiazole-containing compounds are also investigated for their potential as anticancer agents, with some derivatives demonstrating potent cytotoxicity against various cancer cell lines.[4][6][15] The presence of the 4-bromophenyl moiety is often a feature in derivatives designed for anticancer activity.[4]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Noteworthy Observations | Reference |

| p2 * | MCF7 (Human Breast Adenocarcinoma) | 10.5 | Activity was found to be comparable to the standard drug 5-fluorouracil (IC₅₀ = 5.2 µM). | [4] |

| 4i † | SaOS-2 (Human Osteosarcoma) | N/A | Exhibited strong inhibitory effects in in-silico studies against EGFR. | [15] |

-

N-(4-fluorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine † (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline

Mechanistic Insights from In Silico Studies

To understand the therapeutic potential and guide further optimization, molecular docking studies are frequently employed.[4][15] These computational methods predict how a molecule might bind to the active site of a target protein. For this compound derivatives, docking studies have suggested potential mechanisms of action, such as the inhibition of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis, making it a target for novel antibacterial agents.[16] In oncology, proteins like the Epidermal Growth Factor Receptor (EGFR) have been identified as potential targets.[15]

Conclusion and Future Outlook

The this compound scaffold is a synthetically accessible and highly versatile platform for drug discovery. The Hantzsch synthesis provides a reliable and scalable route to the core structure, which can be readily diversified to generate large libraries of compounds for biological screening. The consistent findings of potent antimicrobial and anticancer activity highlight the therapeutic potential of this chemical class.

Future efforts should focus on lead optimization to enhance potency and selectivity while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Exploring a wider range of biological targets beyond those already identified could uncover new therapeutic applications. A thorough investigation into the precise mechanisms of action and in vivo efficacy of the most promising candidates will be critical for translating these research findings into clinically viable drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cas 2103-94-8,this compound | lookchem [lookchem.com]

A Technical Guide to the Crystal Structure of 2-Amino-4-(4-bromophenyl)thiazole: From Synthesis to Supramolecular Architecture

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of 2-Amino-4-(4-bromophenyl)thiazole (C₉H₇BrN₂S), a heterocyclic compound of significant interest in medicinal chemistry. As a key synthetic intermediate for novel therapeutics, including potential antibacterial agents, understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2] This document details the synthesis and crystallization of the title compound, presents a rigorous workflow for its structural determination via single-crystal X-ray diffraction (SC-XRD), and analyzes its molecular geometry. A core focus is placed on the supramolecular assembly, elucidated through an analysis of intermolecular interactions, which are quantified and visualized using computational methods such as Hirshfeld surface analysis. This guide is intended for researchers, medicinal chemists, and materials scientists engaged in the development of thiazole-based compounds.

Introduction: The Significance of this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer and anti-inflammatory therapies.[3][4] The title compound, this compound, serves as a crucial building block, or synthon, for the synthesis of more complex derivatives.[1][2] The inclusion of a bromophenyl group at the C4 position introduces a site for potential halogen bonding and modulates the molecule's lipophilicity and electronic properties, which can significantly influence its biological activity.

Determining the precise crystal structure is not merely an academic exercise; it provides critical insights into:

-

Molecular Conformation: The preferred spatial arrangement of the thiazole and bromophenyl rings.

-

Intermolecular Recognition: The specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) that govern how molecules recognize each other and pack in the solid state. This is a proxy for understanding potential interactions with biological targets like enzyme active sites.[5]

-

Physicochemical Properties: Solid-state characteristics such as stability, solubility, and melting point, which are dictated by the crystal packing.

This guide synthesizes experimental protocols and analytical insights to provide a holistic understanding of the compound's solid-state chemistry.

Synthesis and Single Crystal Growth

The synthesis of this compound is typically achieved via the well-established Hantzsch thiazole synthesis.[2] High-quality single crystals suitable for X-ray diffraction are subsequently grown through a careful recrystallization process.

-

Reaction Setup: To a solution of p-bromoacetophenone in absolute methanol, add an equimolar amount of thiourea.

-

Catalysis: Introduce a catalytic amount of iodine to the mixture. The catalyst facilitates the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically neutralized with an aqueous base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried.

-

Crystallization (Slow Evaporation):

-

Dissolve the purified product in a minimal amount of a suitable solvent system, such as a Dimethylformamide (DMF)/water mixture, with gentle heating.[6]

-

Filter the hot solution to remove any insoluble impurities.

-

Cover the vessel with a perforated film (e.g., Parafilm with pinholes) and leave it undisturbed at room temperature.

-

Over several days, the slow evaporation of the solvent will lead to the formation of well-defined, single crystals suitable for SC-XRD analysis.

-

Structural Determination: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The process of single-crystal X-ray diffraction follows a precise and logical sequence to ensure data quality and structural accuracy. Each step, from selecting and mounting the crystal to refining the final structural model, is critical for an unambiguous determination of the molecular and crystal structure.

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

-

Crystal Selection: A suitable crystal should be visually clear, have well-defined faces, and be free of cracks or defects. It is mounted on a cryoloop with a protective oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is rotated in a monochromatic X-ray beam (e.g., Cu-Kα radiation, λ = 1.54178 Å)[7], and thousands of diffraction images are collected.

-

Data Reduction: Software is used to integrate the raw diffraction spots from the images, correct for experimental factors (like absorption), and generate a list of unique reflection intensities (an hkl file).

-

Structure Solution and Refinement:

-

Solution: The phase problem is solved using computational methods (e.g., SHELXT) to generate an initial electron density map and a preliminary molecular model.[7]

-

Refinement: This initial model is refined against the experimental data using a full-matrix least-squares method (e.g., SHELXL). In this iterative process, atomic coordinates, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Crystallographic Data and Molecular Geometry

The crystal structure of 4-(4-Bromophenyl)thiazol-2-amine has been determined and analyzed.[1] The key crystallographic parameters that define the unit cell and the quality of the structural model are summarized below.

Table 1: Representative Crystallographic Data (Note: Specific values are reported in the primary literature, such as the work by Channar et al., 2019.[1] This table serves as a template for the expected data.)

| Parameter | Value |

| Chemical Formula | C₉H₇BrN₂S |

| Molecular Weight | 255.13 g/mol [8][9][10] |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (Molecules/unit cell) | Value |

| Calculated Density (g/cm³) | Value |

| Radiation | e.g., Cu-Kα (λ = 1.54178 Å) |

| Temperature (K) | e.g., 100(2) K |

| R₁ [I > 2σ(I)] | Value (e.g., < 0.05) |

| wR₂ (all data) | Value (e.g., < 0.15) |

The molecular structure reveals a nearly planar conformation. The dihedral angle between the thiazole ring and the bromophenyl ring is a critical parameter, indicating the degree of twist between the two aromatic systems. This angle is influenced by a balance between steric hindrance and the desire for extended π-conjugation. Theoretical calculations using Density Functional Theory (DFT) often complement the experimental data to rationalize the observed geometry.[1]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not random; it is directed by a network of specific and reliable intermolecular interactions. In this compound, the packing is dominated by strong hydrogen bonds and notable halogen interactions.

-

N-H···N Hydrogen Bonding: The primary amino group (-NH₂) acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the thiazole ring (N3) acts as an acceptor. This interaction is highly directional and robust, leading to the formation of centrosymmetric dimers, a common and stabilizing motif in 2-aminothiazole structures.

-

Halogen Bonding: The bromine atom on the phenyl ring possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as an electrophile and interact favorably with nucleophiles. These C-Br···X interactions (where X can be another bromine, the sulfur atom, or the π-system of an adjacent ring) play a crucial role in linking the hydrogen-bonded dimers into a larger 3D architecture.

-

Other Weak Interactions: Additional stability is conferred by weaker C-H···S, C-H···π, and π-π stacking interactions, which collectively contribute to an efficient and dense crystal packing.

The diagram below illustrates the fundamental hydrogen-bonded dimer synthon that forms the primary building block of the crystal lattice.

Sources

- 1. Cas 2103-94-8,this compound | lookchem [lookchem.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 5. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 2103-94-8 | this compound - Synblock [synblock.com]

- 9. This compound 97 2103-94-8 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

Technical Guide: NMR Data for 2-Amino-4-(4-bromophenyl)thiazole

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 2-Amino-4-(4-bromophenyl)thiazole, a key intermediate in the synthesis of various biologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural confirmation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The data presented below were obtained in DMSO-d₆, a common solvent for NMR analysis of organic compounds.

¹H NMR Data

The proton NMR spectrum provides characteristic signals corresponding to the aromatic and thiazole ring protons, as well as the amino group.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.75 | d | 8.6 | 2H | Ar-H |

| 7.54 | d | 8.6 | 2H | Ar-H |

| 7.12 | s | - | 2H | -NH₂ |

| 7.05 | s | - | 1H | Thiazole-H |

Table 1: ¹H NMR spectral data for this compound. Data sourced from[2].

¹³C NMR Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| 168.9 | C=N (Thiazole) |

| 149.1 | C-NH₂ (Thiazole) |

| 134.6 | C-Br (Aromatic) |

| 131.8 | CH (Aromatic) |

| 128.0 | CH (Aromatic) |

| 120.6 | C (Aromatic) |

| 102.8 | CH (Thiazole) |

Table 2: ¹³C NMR spectral data for this compound. Data sourced from[2].

Experimental Protocols

The following section details the synthetic procedure for this compound and the general method for NMR data acquisition.

Synthesis of this compound

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

Procedure: Initially, p-bromoacetophenone and thiourea are reacted in the presence of a catalyst, such as iodine, to yield 4-(4-bromophenyl)thiazol-2-amine.[3]

A general electrosynthesis procedure has also been reported: In a typical procedure, the ketone (in this case, p-bromoacetophenone) (1 mmol), NH₄SCN (1.2 mmol), NaOH (1 mmol), and NH₄I (0.2 mol·L⁻¹) in CH₃CN (5.0 mL) are added to an undivided cell equipped with graphite plate electrodes.[2] The electrosynthesis is carried out with a constant current of 10 mA at room temperature for 20 hours with magnetic stirring.[2] After the electrolysis, the reaction mixture is decolorized with a saturated aqueous Na₂S₂O₃ solution, washed with distilled water, and extracted with ethyl acetate.[2] The combined organic layers are dried over anhydrous MgSO₄ and concentrated under vacuum.[2] The crude product is then purified by column chromatography on silica gel.[2]

NMR Data Acquisition

The NMR spectra were recorded on a Bruker Avance 400 MHz NMR spectrometer.[2]

¹H NMR Spectroscopy:

¹³C NMR Spectroscopy:

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and subsequent NMR analysis of this compound.

Caption: Synthesis and NMR analysis workflow for this compound.

References

The Core Mechanism of 2-Amino-4-(4-bromophenyl)thiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(4-bromophenyl)thiazole is a key heterocyclic compound that serves not only as a crucial intermediate in the synthesis of a wide array of biologically active derivatives but also possesses intrinsic bioactivity. This technical guide elucidates the core mechanism of action of this compound, focusing on its direct inhibitory effects on key metabolic enzymes. Furthermore, this document explores its role as a versatile pharmacophore, detailing the synthesis, mechanism, and therapeutic potential of its derivatives in antimicrobial and anticancer applications. Comprehensive experimental protocols, quantitative data summaries, and pathway visualizations are provided to support further research and drug development efforts.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific compound, this compound, has traditionally been viewed as a synthetic building block.[2] However, recent research has unveiled its direct biological activities. A pivotal 2022 study demonstrated that this compound is a potent inhibitor of several key metabolic enzymes, including human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3][4] This discovery positions the compound as a bioactive entity in its own right, with potential therapeutic implications.

Beyond its intrinsic activity, the 2-amino-4-arylthiazole core is a cornerstone for developing derivatives with a broad spectrum of pharmacological effects. These derivatives have shown significant promise as antimicrobial agents by targeting bacterial fatty acid synthesis (FabH) and as anticancer agents through the inhibition of dihydrofolate reductase (DHFR) and Aurora kinases.[2][5][6] This guide provides a comprehensive overview of both the intrinsic mechanism of the parent compound and its function as a critical scaffold in medicinal chemistry.

Intrinsic Mechanism of Action: Enzyme Inhibition

The primary mechanism of action for this compound is the direct inhibition of key metabolic enzymes. This activity was characterized in a 2022 study by Korkmaz et al., which identified the compound as a potent inhibitor of carbonic anhydrase and cholinesterases.[3][4]

Quantitative Data: Enzyme Inhibition Constants

The inhibitory potency of this compound against these enzymes is summarized below.

| Enzyme Target | Organism/Isoform | Inhibition Constant (Kᵢ) |

| Carbonic Anhydrase II | Human (hCA II) | 0.124 ± 0.017 µM |

| Acetylcholinesterase (AChE) | - | 0.129 ± 0.030 µM |

| Butyrylcholinesterase (BChE) | - | 0.083 ± 0.041 µM |

| Data sourced from Korkmaz et al., 2022.[3][4] |

Signaling Pathways and Enzymatic Reactions

The inhibition of these enzymes disrupts critical physiological pathways.

Role as a Pharmacophore for Derivative Synthesis

This compound is a versatile scaffold for the synthesis of derivatives with potent antimicrobial and anticancer activities. The synthesis typically follows the Hantzsch thiazole synthesis, a classic condensation reaction.

General Synthesis Workflow

The Hantzsch synthesis involves the reaction of an α-haloketone (p-bromoacetophenone) with a thioamide (thiourea).

Antimicrobial Derivatives

Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity. One key mechanism is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[2]

Table 2: Antimicrobial Activity of Selected Derivatives

| Derivative Structure | Target Organism | MIC (µg/mL) |

|---|---|---|

| Schiff base derivatives | S. aureus, E. coli | 16.1 |

| Pyrazole-thiazole hybrids | B. subtilis | 28.8 |

| Schiff base derivatives | C. albicans | 15.3 |

| Pyrazole-thiazole hybrids | A. niger | 16.2 |

Data is representative of various studies on derivatives.[7]

Anticancer Derivatives

Numerous derivatives have been synthesized and evaluated for their anticancer properties, showing cytotoxicity against various cancer cell lines. Key mechanisms include the inhibition of Dihydrofolate Reductase (DHFR) and Aurora kinases.[5][6]

Table 3: Anticancer Activity of Selected Derivatives

| Derivative Class | Target Enzyme/Pathway | Cell Line | IC₅₀ / GI% |

|---|---|---|---|

| Thiazolo[4,5-d]pyridazine | DHFR Inhibitor | MCF7 (Breast) | 0.06 µM (IC₅₀) |

| Thiazolo[4,5-d]pyridazine | DHFR Inhibitor | HT29 (Colon) | 25.2% (GI) |

| Imidazolidone-thiazole | Aurora Kinase Inhibitor | - | -9.67 (Docking Score) |

| Schiff base derivatives | Cytotoxicity | MCF7 (Breast) | 10.5 µM (IC₅₀) |

Data is representative of various studies on derivatives.[6][7]

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are critical regulators of cell division, and their overexpression is common in many cancers. Inhibition of these kinases by this compound derivatives can lead to mitotic arrest and apoptosis.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of the parent compound, this compound.

-

Reagents & Materials : p-Bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution, Buchner funnel, filter paper, beaker, scintillation vial, stir bar, hot plate.

-

Procedure : a. In a 20 mL scintillation vial, combine p-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). b. Add 5 mL of methanol and a magnetic stir bar. c. Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. d. Remove the vial from the heat and allow it to cool to room temperature. e. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product. f. Swirl the beaker to ensure thorough mixing. g. Collect the precipitate by vacuum filtration using a Buchner funnel. h. Wash the filter cake with deionized water. i. Allow the solid product to air dry on a watch glass before characterization.

Enzyme Inhibition Assay: Cholinesterase Activity (Ellman's Method)

This is a representative protocol for determining the inhibitory activity against AChE and BChE.

-

Reagents & Materials : Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 0.1 M sodium phosphate buffer (pH 8.0), AChE or BChE enzyme, this compound, 96-well microplate, spectrophotometer.

-

Procedure : a. Prepare working solutions: DTNB solution, ATCI substrate solution, and various dilutions of the inhibitor (this compound) in phosphate buffer. The final DMSO concentration should be below 1%. b. In a 96-well plate, add phosphate buffer, inhibitor solution, and DTNB solution to each well. Include wells for a negative control (no inhibitor) and a blank (no enzyme). c. Add the AChE or BChE enzyme solution to all wells except the blank. d. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. e. Initiate the reaction by adding the ATCI substrate solution to all wells. f. Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-20 minutes). The rate of yellow color formation from the reaction of thiocholine with DTNB is proportional to enzyme activity. g. Data Analysis : Calculate the rate of reaction (ΔAbs/min). Determine the percent inhibition for each inhibitor concentration relative to the negative control. Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ or use appropriate models to determine the Kᵢ.[3][4]

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of derivatives against cancer cell lines like MCF-7.

-

Reagents & Materials : MCF-7 cells, DMEM culture medium with 10% FBS, thiazole derivative compounds, MTT solution (5 mg/mL in PBS), DMSO, 96-well cell culture plates, CO₂ incubator, microplate reader.

-

Procedure : a. Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. b. Prepare serial dilutions of the thiazole derivative compounds in the culture medium. c. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (e.g., DMSO) and untreated controls. d. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours). e. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. f. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. g. Shake the plate gently for 15 minutes to ensure complete dissolution. h. Measure the absorbance at 570 nm using a microplate reader. i. Data Analysis : Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of derivatives.

-

Reagents & Materials : Bacterial/fungal strains, Mueller-Hinton Broth (MHB), thiazole derivative compounds, 96-well microplates, 0.5 McFarland standard, incubator.

-

Procedure : a. Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations. c. Prepare a microbial inoculum by suspending colonies from a fresh culture in sterile broth and adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. d. Inoculate each well of the microplate with the prepared microbial suspension. Include a positive control (inoculum, no compound) and a negative control (broth only). e. Incubate the plate at 35-37°C for 16-20 hours. f. Data Analysis : Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

This compound has emerged as a molecule of significant interest, transcending its role as a mere synthetic precursor. Its demonstrated inhibitory action against hCA II, AChE, and BChE establishes a clear, intrinsic mechanism of action with potential for therapeutic exploration. Furthermore, its structural framework continues to be a highly valuable and versatile scaffold for the rational design of potent and selective antimicrobial and anticancer agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further investigate this compound and its derivatives, facilitating the advancement of novel therapeutic strategies.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.de]

- 2. m.youtube.com [m.youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Hantzsch Thiazole Synthesis: A Comprehensive Guide to the Preparation of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic and versatile method first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this critical heterocyclic ring system. This technical guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Core Principles of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide or thiourea derivative.[1][2] In the context of 2-aminothiazole synthesis, the reaction typically involves the cyclocondensation of an α-haloketone with thiourea. The general reaction scheme is as follows:

-

α-Haloketone: A ketone bearing a halogen (typically bromine or chlorine) on the carbon atom adjacent to the carbonyl group.

-

Thiourea: A compound containing a thiocarbonyl group flanked by two amino groups. Substituted thioureas can also be used to generate N-substituted 2-aminothiazoles.

The reaction proceeds through a series of steps, beginning with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[3][4] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[4]

Visualizing the Reaction: Mechanism and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a general experimental workflow.

Hantzsch Thiazole Synthesis Mechanism

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-4-(4-bromophenyl)thiazole

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document details its characteristic spectral data, provides established experimental protocols for its synthesis and analysis, and explores its biological relevance, including a key signaling pathway associated with the therapeutic action of 2-aminothiazole derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3429, 3282 | N-H stretching of primary amine (NH₂) | [1] |

| 3113 | Aromatic C-H stretching | [2] |

| 1632 | C=N stretching (thiazole ring) | [2] |

| 1586 | C=C stretching (aromatic ring) | [2] |

| 1533 | Aromatic C=C stretching | [1] |

| 1265 | C-N stretching | [2] |

| 817 | N-H bending | [2] |

| 725 | C-S stretching | [2] |

| 666 | C-Br stretching | [2] |

| 569 | C-Br stretching | [1] |

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 7.85 | d | 2H, Aromatic protons | [1] |

| 7.75 | s | 1H, Thiazole H-5 | [1] |

| 7.61 | d | 2H, Aromatic protons | [1] |

| 6.9 | s | 2H, NH₂ | [2] |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 172.4 | Thiazole C2 (C-NH₂) | [2] |

| 150.8 | Aromatic C-Br | [2] |

| 150.3 | Thiazole C4 | [2] |

| 128.7 | Aromatic CH | [2] |

| 122.2 | Aromatic C | [2] |

| 120.4 | Aromatic CH | [2] |

| 110.3 | Aromatic C | [2] |

| 109.6 | Thiazole C5 | [2] |

Table 4: Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 255.13 | [M]⁺ (Calculated) |

| 210 | [M]⁺ (for chloro-analog) |

Note on UV-Vis Data: Specific experimental UV-Vis absorption maxima for this compound are not extensively reported in the surveyed literature. However, aminothiazole derivatives are known to exhibit absorption bands in the UV-Vis region, typically with maxima between 358-410 nm, which can be influenced by substitution and solvent.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the well-established Hantzsch thiazole synthesis.

Materials:

-

p-Bromoacetophenone

-

Thiourea

-

Iodine

-

Ethanol

Procedure:

-

A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for 11-12 hours.[1][2]

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is washed with diethyl ether to remove any unreacted iodine and p-bromoacetophenone.[1]

-

The resulting solid is then treated with a solution of ammonium hydroxide to neutralize any acid formed during the reaction.[1]

-

The crude product is collected by filtration, dried, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.[1]

Spectroscopic Analyses

FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz instrument. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source, which is suitable for polar molecules. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Biological Relevance and Signaling Pathway

Derivatives of 2-aminothiazole are recognized for their wide range of pharmacological activities, including antimicrobial and anticancer effects.[2] The anticancer properties are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

A key mechanism for apoptosis induction by some 2-aminothiazole derivatives involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound and a simplified representation of the intrinsic apoptosis pathway that can be triggered by its derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-(4-bromophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-(4-bromophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, characterization, and known biological activities, presenting data in a structured format to facilitate research and development.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow or orange powder or crystalline solid.[1] It is generally insoluble in water but soluble in coordinating solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Quantitative Data Summary

The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂S | [3][4] |

| Molecular Weight | 255.13 g/mol | [3][4] |

| CAS Number | 2103-94-8 | [3][4] |

| Melting Point | 183-187 °C (lit.) | [3][5] |

| Boiling Point (Predicted) | 410.943 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.637 g/cm³ | [6] |

| pKa (Predicted) | 3.95 ± 0.10 | [6] |

| Exact Mass | 253.951332 g/mol | [7] |

Spectroscopic and Analytical Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum shows a singlet for the -NH₂ protons around 4.9 ppm and the heteroaromatic proton of the thiazole ring at approximately 6.7 ppm.[2] The aromatic protons appear in the range of 6.39-7.65 ppm.[2]

-

¹³C NMR: The carbon NMR spectral data are consistent with the proposed structure.[2]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands:

-

N-H stretch: A band in the range of 3353 cm⁻¹ is assigned to the N-H group.[2][8]

-

C=N stretch: An absorption band is observed around 1515 cm⁻¹.[2]

-

C=C stretch: A band appears in the region of 1455 cm⁻¹.[2]

-

C-S-C stretch: An absorption is seen at approximately 1091 cm⁻¹.[2]

-

C-Br stretch: A band is observed at 569 cm⁻¹.[8]

Mass Spectrometry (MS)

The molecular ion peak for this compound is observed at m/z 255, which corresponds to its molecular weight.[2]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Hantzsch thiazole synthesis.

Protocol:

-

A mixture of 1 mmol of 4-bromoacetophenone, 1 mmol of thiourea, and 2 mmol of iodine in an alcoholic solution is prepared.[2]

-

The reaction mixture is refluxed on a water bath for 16 hours at 125 °C.[2]

-

After the reaction is complete, the mixture is cooled, resulting in the formation of a solid white precipitate.[2]

-

The product is filtered and recrystallized from 70% ethanol to yield the pure compound.[2] The reported yield is approximately 72.91%.[2]

Spectroscopic Characterization Workflow

The following workflow outlines the typical procedures for the spectroscopic analysis of the synthesized compound.

Biological Activity and Potential Applications

This compound and its derivatives have shown a range of biological activities, making them promising candidates for drug development.

Enzyme Inhibition

A notable study has demonstrated that this compound exhibits inhibitory activity against several metabolic enzymes.[3] Specifically, it shows potent inhibition of:

-

Carbonic Anhydrase II (hCA II): with a Kᵢ of 0.124 ± 0.017 μM.[3]

-

Acetylcholinesterase (AChE): with a Kᵢ of 0.129 ± 0.030 μM.[3]

-

Butyrylcholinesterase (BChE): with a Kᵢ of 0.083 ± 0.041 μM.[3]

These findings suggest potential applications in conditions where these enzymes are therapeutic targets, such as glaucoma, epilepsy (carbonic anhydrase inhibition), and Alzheimer's disease (cholinesterase inhibition).

Antimicrobial and Anticancer Potential

Derivatives of this compound have been investigated for their antimicrobial and anticancer properties.[9] For instance, certain Schiff base derivatives have shown promising activity against various bacterial and fungal strains.[9] Furthermore, some derivatives have demonstrated cytotoxic effects against cancer cell lines, such as the MCF7 human breast adenocarcinoma cell line.[9] The core structure is also utilized as an intermediate in the synthesis of FabH inhibitors, which are being explored as novel antibacterial agents.[6]

Conclusion

This compound is a versatile heterocyclic compound with well-defined physical and chemical properties. Its straightforward synthesis and interesting biological activity profile, particularly as an enzyme inhibitor, make it a valuable scaffold for the development of new therapeutic agents. Further research into its mechanism of action and the optimization of its derivatives could lead to the discovery of novel drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 2103-94-8,this compound | lookchem [lookchem.com]

- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S -ORCA [orca.cardiff.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Amino-4-(4-bromophenyl)thiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. Among its numerous derivatives, 2-Amino-4-(4-bromophenyl)thiazole has emerged as a particularly valuable pharmacophore, serving as a foundational structure for the development of potent and selective inhibitors targeting various enzymes and cellular pathways implicated in cancer, microbial infections, and other diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and therapeutic potential.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the key quantitative data from various studies, highlighting the potency of these compounds.

Anticancer Activity

The this compound pharmacophore has been extensively investigated for its anticancer properties. Derivatives have shown significant cytotoxicity against a range of human cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.

| Compound ID/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| p2 (Schiff base derivative) | MCF-7 (Breast) | 10.5 | [1] |

| 5-fluorouracil (Standard) | MCF-7 (Breast) | 5.2 | [1] |

| 4c (hydrazinyl-thiazole-one) | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| 4c (hydrazinyl-thiazole-one) | HepG2 (Liver) | 7.26 ± 0.44 | [2] |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [2] |

| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [2] |

| 4b (bromo-substituted thiazole-one) | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |

| 4b (bromo-substituted thiazole-one) | HepG2 (Liver) | 51.7 ± 3.13 | [2] |

| 7a (thieno[2,3-d]pyrimidine derivative) | FaDu (Head and Neck) | 1.73 | [3] |

Enzyme Inhibition

A key mechanism of action for many this compound derivatives is the inhibition of critical cellular enzymes, particularly kinases involved in cell signaling and proliferation.

| Compound | Target Enzyme | Ki (µM) | Reference |

| This compound | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 | [4] |

| This compound | Acetylcholinesterase (AChE) | 0.129 ± 0.030 | [4] |

| This compound | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | [4] |

| 4c (hydrazinyl-thiazole-one) | VEGFR-2 | 0.15 (IC50) | [2] |

| Sorafenib (Standard) | VEGFR-2 | 0.059 (IC50) | [2] |

Antimicrobial Activity

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

| Compound ID/Modification | Microbial Strain | MIC (µM) | Reference |

| p2 (Schiff base derivative) | Staphylococcus aureus | 16.1 | [1] |

| p2 (Schiff base derivative) | Escherichia coli | 16.1 | [1] |

| p4 (Schiff base derivative) | Bacillus subtilis | 28.8 | [1] |

| p6 (Schiff base derivative) | Candida albicans | 15.3 | [1] |

| p3 (Schiff base derivative) | Aspergillus niger | 16.2 | [1] |

| Norfloxacin (Standard) | S. aureus, E. coli, B. subtilis | 1.5 - 6.2 | [1] |

| Fluconazole (Standard) | C. albicans, A. niger | 2.5 - 5.1 | [1] |

Key Signaling Pathways Targeted by this compound Derivatives

Several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis have been identified as targets for derivatives of this pharmacophore.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers and is associated with poor prognosis. Consequently, they are attractive targets for anticancer drug development.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 2-Amino-4-(4-bromophenyl)thiazole: A Technical Guide to its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 2-Amino-4-(4-bromophenyl)thiazole, a heterocyclic compound that has garnered significant interest in medicinal chemistry. This document details its enzyme inhibition, antimicrobial, and anticancer activities, presenting quantitative data, in-depth experimental protocols, and visualizations of associated signaling pathways and workflows.

Executive Summary

This compound serves as a versatile scaffold in drug discovery, demonstrating a spectrum of biological activities. Initial screenings have revealed its potential as an inhibitor of key metabolic enzymes, including carbonic anhydrases and cholinesterases. Furthermore, the compound and its derivatives exhibit notable antimicrobial activity against various bacterial and fungal strains. Of significant interest is its emerging role as a parent structure for potent anticancer agents, with evidence suggesting induction of apoptosis and cell cycle arrest in cancer cell lines. This guide consolidates the available preliminary data to provide a foundational resource for further research and development.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from initial bioactivity screenings of this compound and its closely related derivatives.

Table 1: Enzyme Inhibition Profile

| Enzyme Target | Compound | Inhibition Constant (Kᵢ) in µM |

| Human Carbonic Anhydrase II (hCA II) | This compound | 0.124 ± 0.017[1] |

| Acetylcholinesterase (AChE) | This compound | 0.129 ± 0.030[1] |

| Butyrylcholinesterase (BChE) | This compound | 0.083 ± 0.041[1] |

Table 2: In Vitro Anticancer Activity (IC₅₀ Values)

| Cell Line | Compound | IC₅₀ in µM |

| MCF7 (Breast Adenocarcinoma) | Derivative p2* | 10.5[2] |

| --- | 5-Fluorouracil (Standard) | 5.2[2] |

*Derivative p2 is a Schiff base derivative of 4-(4-bromophenyl)-thiazol-2-amine.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | Compound | MIC in µM |

| Staphylococcus aureus | Derivative p2 | 16.1[2] |

| Escherichia coli | Derivative p2 | 16.1[2] |

| Bacillus subtilis | Derivative p4 | 28.8[2] |

| Candida albicans | Derivative p6 | 15.3[2] |

| Aspergillus niger | Derivative p3* | 16.2[2] |

*Derivatives p2, p3, p4, and p6 are Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine.

Key Bioactivities and Mechanisms of Action

Enzyme Inhibition

This compound has demonstrated significant inhibitory activity against crucial metabolic enzymes. Its ability to inhibit human carbonic anhydrase II (hCA II) suggests potential applications in therapeutic areas where CA inhibitors are employed.[1] Furthermore, its potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) indicates its potential as a lead compound for the development of agents targeting neurodegenerative diseases.[1]

Anticancer Activity

Derivatives of this compound have shown promising anticancer properties. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Aminothiazole derivatives have been observed to trigger the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.

Studies have indicated that aminothiazole derivatives can halt the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis.[3][4] This is often associated with the disruption of microtubule polymerization and the formation of monopolar spindles. Some derivatives have also been shown to induce G0/G1 arrest by inhibiting the extracellular signal-regulated kinase (ERK) pathway and enhancing the expression of p27/Kip1, a cyclin-dependent kinase inhibitor.[5]

Antimicrobial Activity

Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity. This includes efficacy against Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action for its antibacterial effects is suggested to involve the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity